(1H-pyrazol-4-yl)methanamine
Description
(1H-Pyrazol-4-yl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with an aminomethyl group at the 4-position. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists. For example, it was utilized in the synthesis of compound 13ax, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, demonstrating its role in modulating enzyme activity . Additionally, it is employed in reductive amination reactions to generate neuropilin-1 antagonists, such as compound 10d, which combines antiangiogenic and antitumor properties .
Properties
IUPAC Name |
1H-pyrazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-1-4-2-6-7-3-4/h2-3H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZELUIEIAIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629674 | |
| Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-59-0 | |
| Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrazol-4-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where pyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, under various conditions depending on the desired substitution.
Major Products:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
(1H-pyrazol-4-yl)methanamine is extensively studied for its potential therapeutic effects in treating various diseases:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 10 to 30 µM. The mechanisms involve apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Apoptosis induction |
| Derivative B | HeLa | 25 | Cell cycle arrest |
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in cellular signaling pathways related to cancer progression and inflammation .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 20 to 50 µg/mL, indicating their potential as antimicrobial agents .
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and other medical conditions. Its unique structure facilitates the development of drugs with specific pharmacological profiles .
Agricultural Chemistry
This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which improves crop yields .
Material Science
In material science, the compound is applied in creating advanced materials such as polymers and coatings that require specific chemical properties for durability and performance .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity:
- A study published in the Thai Journal of Pharmaceutical Sciences synthesized a series of (1H-pyrazol-4-yl)methanamines and evaluated their PI3Kγ inhibitory potential, highlighting their relevance in cancer therapy .
- Another research article detailed the design and synthesis of new curcumin analogues fused with pyrazole structures, demonstrating significant antitumor activity across various cancer cell lines, thus reinforcing the therapeutic potential of pyrazole-based compounds .
Mechanism of Action
The mechanism of action of (1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in various cellular signaling pathways. By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing its substrate, thereby modulating the signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of (1H-Pyrazol-4-yl)methanamine and Analogues
Structural Modifications and Impact
- Substituent Effects : Addition of phenyl (e.g., N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine) or pyridinyl groups enhances π-π stacking in receptor binding .
Biological Activity
(1H-pyrazol-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring attached to a methanamine group. This configuration is significant as it influences the compound's reactivity and interaction with biological targets. The presence of the pyrazole moiety is particularly relevant for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 20 to 50 µg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been investigated in several studies. For instance, compounds derived from this scaffold have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values reported between 10 and 30 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Apoptosis induction |
| Derivative B | HeLa | 25 | Cell cycle arrest |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For example, studies suggest that it may inhibit certain kinases involved in cancer progression or modulate inflammatory pathways by affecting cytokine production .
Interaction with Enzymes
The compound has been shown to bind selectively to enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to reduced inflammatory responses. The binding affinity varies among derivatives, with some exhibiting Ki values in the low micromolar range, indicating strong interactions with these targets .
Study on Antimicrobial Activity
A study conducted by Tewari et al. evaluated several pyrazole derivatives for their antimicrobial properties. Among these, this compound derivatives were found to possess significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Study on Anticancer Effects
In another investigation, a series of pyrazole derivatives including this compound were tested against various cancer cell lines. Results indicated that certain modifications could significantly enhance anticancer activity through apoptosis induction mechanisms. The study provided insights into structure-activity relationships that could guide future drug development efforts .
Q & A
Q. What are the optimal synthetic routes and purification strategies for (1H-pyrazol-4-yl)methanamine derivatives?
The synthesis of this compound derivatives often involves coupling reactions, such as carbamoylations or reductive aminations. For example, a 41% yield was achieved by substituting methylamine with this compound in a multi-step synthesis, followed by purification via column chromatography . Key factors for optimization include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions.
- Temperature control : Maintain 60–80°C during coupling steps to balance reactivity and side reactions.
- Purification : Employ gradient elution in chromatography (e.g., chloroform/methanol) to isolate high-purity products.
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural confirmation. In one study, ¹H NMR (500 MHz, CDCl₃) resolved aromatic protons (δ 7.94–6.12 ppm) and tert-butyl groups (δ 1.50 ppm), while ESI-MS confirmed molecular ions (e.g., m/z = 499.19 [M+H⁺]) . Methodological steps:
- NMR assignments : Compare coupling constants (J values) to expected diastereotopic protons.
- LC-MS validation : Use high-resolution MS to detect isotopic patterns and rule out impurities.
Q. What safety precautions are essential when handling this compound in the laboratory?
While specific toxicity data for this compound is limited, general precautions include:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators during synthesis .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate organic waste and consult hazardous material guidelines for neutralization .
Advanced Research Questions
Q. How do structural modifications of this compound enhance PI3Kγ inhibitory activity?
Introducing distal polar groups (e.g., nitrobenzene) increases inhibitory potency by improving target engagement. For instance, compound 108 (73% PI3Kγ inhibition) featured a pyridine ring extension, which enhanced hydrophobic interactions with the enzyme’s ATP-binding pocket . Strategies include:
Q. What methodologies address discrepancies in enzyme inhibition data across studies?
Variability in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). To ensure reproducibility:
- Standardize assays : Use uniform enzyme sources (e.g., recombinant PI3Kγ) and substrate concentrations .
- Control experiments : Include reference inhibitors (e.g., LY294002) to validate assay sensitivity .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors?
Iterative SAR analysis revealed that:
- Pyrazole N-substitution : Methyl or phenyl groups at the 1-position reduce off-target effects on GPCR kinases .
- Linker flexibility : Rigid piperidine linkers (e.g., compound 13ax ) improve selectivity for GRK2 over GRK1 .
- Pharmacophore modeling : Map hydrogen-bond donors/acceptors to align with kinase active sites (e.g., PI3Kγ’s hinge region) .
Methodological Considerations
Q. What strategies mitigate low yields in this compound coupling reactions?
- Catalyst optimization : Screen Pd(II)/Cu(I) systems for Buchwald-Hartwig aminations.
- Solvent selection : Use DMF or THF to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C) .
Q. How do researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Measure protein stability shifts post-treatment to confirm binding .
- Knockdown controls : Use siRNA against PI3Kγ to verify inhibitor-dependent phenotype rescue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
